molecular formula C17H22N2O B3230969 1,7-Di(3-pyridyl)-4-heptanol CAS No. 1313026-26-4

1,7-Di(3-pyridyl)-4-heptanol

Cat. No. B3230969
CAS RN: 1313026-26-4
M. Wt: 270.37 g/mol
InChI Key: GYPJYFMLHHGLCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,7-Di(3-pyridyl)-4-heptanol, also known as DPH, is a chelating agent that is widely used in scientific research. Its unique chemical structure makes it an effective tool for studying metal ions and their interactions with biological systems. In

Mechanism of Action

The mechanism of action of 1,7-Di(3-pyridyl)-4-heptanol is based on its ability to form stable complexes with metal ions. When this compound binds to a metal ion, it can change the properties of the ion and its surrounding environment. This can lead to changes in the behavior of biological molecules that interact with the metal ion, allowing researchers to study the role of metal ions in biological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are largely dependent on the metal ion that it binds to. For example, this compound has been shown to inhibit the activity of copper-containing enzymes such as tyrosinase and dopamine beta-hydroxylase. This inhibition can have a range of physiological effects, including changes in pigmentation and neurotransmitter levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,7-Di(3-pyridyl)-4-heptanol in lab experiments is its ability to selectively bind to specific metal ions. This allows researchers to study the role of these metal ions in biological processes with a high degree of specificity. However, one limitation of this compound is its relatively low affinity for some metal ions, which can make it difficult to use in certain experiments.

Future Directions

There are many potential future directions for research involving 1,7-Di(3-pyridyl)-4-heptanol. One area of interest is the development of new chelating agents that can selectively bind to different metal ions. Another potential direction is the use of this compound in the development of new drugs that target metal ion-dependent enzymes. Overall, this compound is a valuable tool for studying metal ions and their interactions with biological systems, and its use in scientific research is likely to continue to expand in the future.

Scientific Research Applications

1,7-Di(3-pyridyl)-4-heptanol has a wide range of applications in scientific research. One of the most common uses of this compound is as a chelating agent for metal ions, particularly copper and zinc. This compound can form stable complexes with these metal ions, allowing researchers to study their interactions with biological molecules such as proteins and nucleic acids.

properties

IUPAC Name

1,7-dipyridin-3-ylheptan-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O/c20-17(9-1-5-15-7-3-11-18-13-15)10-2-6-16-8-4-12-19-14-16/h3-4,7-8,11-14,17,20H,1-2,5-6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYPJYFMLHHGLCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CCCC(CCCC2=CN=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A suspension of platinum oxide (280 mg) in absolute ethanol (1 mL) was diluted with absolute methanol (10 mL) followed by the addition of compound 1 (2.81 g, 10.73 mmol). The suspension was placed under 40 psi ofhydrogen gas. After hydrogen consumption ceased, the hydrogen was replaced with nitrogen and the reaction was filtered and concentrated to provide 2.87 g of compound 2 as a viscous oil.
Name
compound 1
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three
Quantity
280 mg
Type
catalyst
Reaction Step Three

Synthesis routes and methods II

Procedure details

A suspension of platinum oxide (280 mg) in absolute ethanol (1 mL) was diluted with absolute methanol (10 mL) followed by the addition of compound 1 (2.81 g, 10.73 mmol). The suspension was placed under 40 psi of hydrogen gas. After hydrogen consumption ceased, the hydrogen was replaced with nitrogen and the reaction was filtered and concentrated to provide 2.87 g of compound 2 as a viscous oil.
Name
compound 1
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
280 mg
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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